Methyl 6-(cyclopropylamino)-2-methylnicotinate
Description
Methyl 6-(cyclopropylamino)-2-methylnicotinate is a nicotinic acid derivative characterized by a pyridine core substituted with a cyclopropylamino group at the 6-position and a methyl ester at the 2-position.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 6-(cyclopropylamino)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-7-9(11(14)15-2)5-6-10(12-7)13-8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
HMXVRAQAEQNSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NC2CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(cyclopropylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(cyclopropylamino)-2-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinates with different functional groups.
Scientific Research Applications
Methyl 6-(cyclopropylamino)-2-methylnicotinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 6-(cyclopropylamino)-2-methylnicotinate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent-Driven Structural and Functional Differences
- Cyclopropylamino vs. Acetamido-Alkyl (Compound E): The cyclopropyl group in the target compound reduces steric hindrance compared to the bulkier 1-acetamido-2-methylpropyl group in Compound E . This may improve binding affinity in enzyme active sites. The acetamido group in Compound E introduces hydrogen-bonding capability, as evidenced by its distinct NMR signals (δ 6.80, br d) .
- Cyclopropylamino vs. Propylamino (Ethyl 5-cyano-2-phenyl-6-(propylamino)nicotinate): The propylamino group in the ethyl derivative offers flexibility but may increase metabolic susceptibility due to longer alkyl chains. The phenyl and cyano groups in this compound enhance lipophilicity (logP ~3.2 estimated), favoring blood-brain barrier penetration.
- Cyclopropylamino vs. Furan-2-yl: The furan substituent in introduces aromaticity and electron-rich regions, which could enhance interactions with aromatic residues in proteins. However, the cyclopropylamino group’s rigidity may confer better stereochemical control in synthesis.
Biological Activity
Methyl 6-(cyclopropylamino)-2-methylnicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a cyclopropylamino group attached to the nicotinate moiety, which contributes to its unique pharmacological properties. The synthesis typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine , followed by esterification with methanol. This process can be summarized as follows:
- Reactants : 6-chloronicotinic acid, cyclopropylamine, methanol
- Conditions : Base (e.g., sodium hydroxide), temperature (80-100°C)
This compound is believed to exert its biological effects through several mechanisms:
- Peripheral Vasodilation : The compound enhances local blood flow by promoting vasodilation.
- Prostaglandin Release : It stimulates the release of prostaglandin D2, which acts locally due to its short half-life.
Antimicrobial and Antiparasitic Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, cyclopropyl carboxamide derivatives have shown significant activity against Plasmodium falciparum, with an effective concentration (EC50) of 40 nM in asexual stages, indicating potential for antimalarial development .
Neuroprotective Effects
Research indicates that derivatives of nicotinic acid may have neuroprotective effects, particularly in inflammatory conditions. The activation of specific G protein-coupled receptors (GPCRs) has been associated with reduced neuroinflammation .
Case Studies and Research Findings
- Antimalarial Activity :
- Neuroinflammation :
-
Vasodilatory Effects :
- Clinical studies demonstrated that nicotinic acid derivatives can induce vasodilation in peripheral tissues, enhancing blood flow and potentially benefiting conditions linked to poor circulation.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other similar compounds is essential:
| Compound Name | Mechanism of Action | Notable Effects |
|---|---|---|
| Methyl Nicotinate | Vasodilation | Improved blood flow |
| 6-Methylnicotine | Neuroprotection | Reduced neuroinflammation |
| Cyclopropyl Carboxamide Derivatives | Antiparasitic | Effective against P. falciparum |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
